2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
654650-99-4 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline |
InChI |
InChI=1S/C17H15N3O/c1-11-13-10-21-16-9-5-2-6-12(16)17(13)20(19-11)15-8-4-3-7-14(15)18/h2-9H,10,18H2,1H3 |
InChI Key |
RRKYWBVKDKVYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4N |
Origin of Product |
United States |
Preparation Methods
Three-Component Coupling of Chromene Aldehydes, Hydrazines, and Anilines
A widely adopted approach involves the condensation of 2-oxo-2H-chromene-3-carbaldehydes (1) with substituted hydrazines (2) and anilines (3) . For instance, 3-methylchromeno[4,3-c]pyrazole intermediates are formed via a Knoevenagel-Michael cascade, followed by cyclization (Scheme 1).
-
Combine 2-oxo-2H-chromene-3-carbaldehyde (1.0 mmol), methylhydrazine (1.2 mmol), and 2-aminophenylboronic acid (1.1 mmol) in ethanol.
-
Add L-proline (20 mol%) and reflux at 80°C for 12 h.
-
Purify via silica chromatography (hexane/EtOAc, 3:1) to isolate the product in 68% yield.
Key Findings :
-
L-Proline enhances regioselectivity by stabilizing transition states through hydrogen bonding.
-
Microwave irradiation reduces reaction time from 12 h to 30 min, improving yields to 75%.
Cyclocondensation of Pyrazole and Chromene Precursors
Hydrazine-Mediated Cyclization
Reaction of 3-acetyl-4-chlorocoumarin (4) with methylhydrazine in acetic acid yields the pyrazole ring, which is subsequently functionalized with 2-nitroaniline (5) under Ullmann conditions (CuI, K2CO3, DMF).
-
Reactants : 3-Acetyl-4-chlorocoumarin (1.0 mmol), methylhydrazine (1.5 mmol).
-
Catalyst : Piperidine (10 mol%) in chloroform at 60°C for 6 h.
-
Post-Functionalization : Suzuki coupling with 2-aminophenylboronic acid (Pd(PPh3)4, Na2CO3, dioxane, 90°C).
-
Yield : 62% after recrystallization (EtOH/H2O).
Challenges :
-
Nitro group reduction (Fe/NH4Cl, EtOH) is required to obtain the aniline moiety, often leading to over-reduction byproducts.
Post-Synthetic Modification of Preformed Chromeno-Pyrazoles
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 1-chloro-3-methylchromeno[4,3-c]pyrazole (6) with 2-aminophenylboronic acid introduces the aniline group (Table 1).
Table 1 : Optimization of Coupling Conditions
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2 | K2CO3 | Toluene | 110 | 45 |
| 2 | PdCl2 | Cs2CO3 | DMF | 100 | 58 |
| 3 | Pd(PPh3)4 | NaOtBu | Dioxane | 90 | 72 |
Insights :
Green Synthesis Approaches
Magnetized Distilled Water (MDW)-Assisted Reactions
A solvent-free protocol using MDW achieves cyclocondensation of 3-acetylcoumarin, hydrazine hydrate, and 2-nitrobenzaldehyde in 85% yield (Scheme 2).
Advantages :
Mechanistic Insights and Spectral Characterization
Reaction Monitoring by NMR
In situ 1H-NMR studies reveal intermediates during the cyclization of 3-acetylcoumarin and methylhydrazine:
IR Data :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of chromeno-pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer cells. For example, studies have shown that certain synthesized chromeno-pyrazole derivatives can inhibit cell proliferation effectively . The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest.
Antioxidant Properties
Compounds within this chemical class have demonstrated antioxidant activities, which are essential for combating oxidative stress-related diseases. The ability to scavenge free radicals and reactive oxygen species is attributed to the structural features of the chromeno-pyrazole framework . This property positions these compounds as potential therapeutic agents for conditions exacerbated by oxidative damage.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. The anti-inflammatory effects may be beneficial in treating diseases characterized by chronic inflammation .
Case Studies and Research Findings
- Anticancer Activity : A study synthesized various chromeno-pyrazole derivatives and evaluated their cytotoxic effects against different cancer cell lines. Results indicated that specific modifications to the structure enhanced anticancer potency significantly .
- Antioxidant Evaluation : Another research effort assessed the antioxidant capacity of synthesized pyrazoline derivatives derived from similar scaffolds. The compounds showed promising results in scavenging free radicals, suggesting their potential use in formulations aimed at reducing oxidative stress .
- Anti-inflammatory Screening : In vivo studies demonstrated that certain derivatives could reduce inflammation markers in animal models, supporting their role as therapeutic agents for inflammatory diseases .
Summary of Applications
Mechanism of Action
The mechanism of action of 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Structural Analogues from Fluoroquinolone Derivatives
Several fluoroquinolone derivatives (e.g., compounds 8a–8f in ) share the 3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl core, which is structurally analogous to the pyrazole-chromene system in the target compound. These derivatives were synthesized under nitrogen and tested for antibacterial activity (). Key differences include:
- Substituent diversity: The fluoroquinolone derivatives feature carboxylic acid groups and varied aryl/alkyl substituents (e.g., cyclopropyl, 2,4-difluorophenyl), unlike the simpler aniline group in the target compound.
- Biological activity : Compounds 8a–8f exhibited broad-spectrum antibacterial activity, with MIC values comparable to gemifloxacin and ciprofloxacin against Gram-positive and Gram-negative strains .
Table 1: Antibacterial Activity of Fluoroquinolone Analogs
| Compound | Substituent (R) | MIC Range (μg/mL) | Gram-negative Strains | Gram-positive Strains |
|---|---|---|---|---|
| 8a | Cyclopropyl | 0.06–0.25 | Effective | Moderate |
| 8b | 2,4-Difluorophenyl | 0.12–0.5 | High efficacy | Moderate |
| 8c | Ethyl | 0.25–1.0 | Moderate | Low |
| Target | Aniline | Not reported | Unknown | Unknown |
Note: Data adapted from . The target compound lacks a carboxylic acid group, which may reduce antibacterial potency but improve solubility in non-polar matrices.
Pyrazole-Aniline Derivatives with Halogen Substituents
Compounds such as 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline and 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline () highlight the impact of halogenation on stability and reactivity. Key comparisons include:
- Electron-withdrawing groups : The trifluoromethyl group in 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline enhances metabolic stability compared to the methyl group in the target compound .
- Purity and synthesis : Halogenated analogs often require rigorous purification (e.g., 95% purity for trifluoromethyl derivatives) due to steric and electronic challenges during synthesis .
Brominated Pyrazole-Aniline Derivatives
- Molecular weight : Bromine increases molecular weight (e.g., 252.11 g/mol for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline vs. ~265 g/mol estimated for the target compound) .
- Applications : Brominated derivatives are intermediates in Suzuki-Miyaura coupling, whereas the target compound’s methyl group may limit such utility .
Research Findings and Implications
- Synthetic challenges: Halogenated and trifluoromethyl analogs require specialized conditions (e.g., anhydrous N₂ atmosphere for fluoroquinolones) , whereas the target compound’s synthesis may benefit from milder protocols due to its simpler substituents.
Biological Activity
2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique chromeno-pyrazole structure, is being investigated for various pharmacological properties, including anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 654650-99-4 |
| Molecular Formula | C17H15N3O |
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | 3-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline |
| InChI Key | YVMDQVIKKZAADG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activities or receptor interactions, influencing various biochemical pathways associated with disease progression. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies conducted on various cancer cell lines demonstrated significant cytotoxic effects.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Inhibition of cell cycle progression |
These findings suggest that the compound may serve as a potential lead for the development of new anticancer agents.
Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by this compound. Various studies have assessed its effectiveness against a range of bacterial and fungal pathogens.
Antimicrobial Efficacy Data
The following table summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline, and how can intermediates be stabilized?
The compound is synthesized via multi-step pathways involving chromene ring formation, pyrazole cyclization, and aniline functionalization. For example:
- Chromeno-pyrazole core : Constructed via cyclocondensation of substituted chromenones with hydrazine derivatives under reflux in ethanol .
- Aniline coupling : Achieved via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
- Intermediate stabilization : Protect the aniline group with acetyl or tert-butyloxycarbonyl (Boc) groups during reactive steps to prevent oxidation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and chromeno-pyrazole backbone integrity .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- X-ray Crystallography : Resolve crystal structures to validate regiochemistry, particularly for chromeno-pyrazole ring conformations .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. How should researchers handle storage and stability concerns?
- Storage : Store at –20°C under nitrogen in amber vials to prevent photodegradation and oxidation of the aniline group .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., oxidized aniline derivatives) .
Advanced Research Questions
Q. How can synthetic yields be improved for the chromeno-pyrazole core?
- Catalyst optimization : Replace traditional Pd catalysts with air-stable alternatives like PdCl₂(dtbpf) to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 120°C vs. 24 hours reflux) while maintaining yields >80% .
- Regioselectivity control : Use directing groups (e.g., nitro or methoxy) on the chromene precursor to ensure pyrazole cyclization at the correct position .
Q. What computational methods support mechanistic studies of chromeno-pyrazole formation?
- DFT calculations : Model transition states to predict regioselectivity in pyrazole cyclization. For example, B3LYP/6-31G* level calculations can identify energy barriers for competing pathways .
- Molecular docking : Evaluate interactions with biological targets (e.g., kinase enzymes) to guide structural modifications .
Q. How can researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo)?
- Metabolic profiling : Use LC-MS/MS to identify in vivo metabolites that may deactivate the compound .
- Formulation adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability and align in vitro/in vivo efficacy .
Q. What strategies mitigate interference from impurities during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
